molecular formula C16H22N8O4 B11491292 methyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

methyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11491292
M. Wt: 390.40 g/mol
InChI Key: SEJWVWJIIJAWRI-UHFFFAOYSA-N
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Description

Methyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a triazine ring, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.

    Formation of the Triazine Ring: The triazine ring is often formed through a nucleophilic substitution reaction involving cyanuric chloride and morpholine.

    Coupling of the Rings: The triazole and triazine rings are then coupled together using appropriate coupling agents and reaction conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced triazole or triazine derivatives.

Scientific Research Applications

Methyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxylate
  • N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyloctanohydrazide

Uniqueness

Methyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C16H22N8O4

Molecular Weight

390.40 g/mol

IUPAC Name

methyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C16H22N8O4/c1-11-12(13(25)26-2)20-21-24(11)16-18-14(22-3-7-27-8-4-22)17-15(19-16)23-5-9-28-10-6-23/h3-10H2,1-2H3

InChI Key

SEJWVWJIIJAWRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C(=O)OC

Origin of Product

United States

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